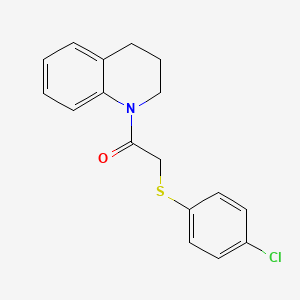

2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNOS/c18-14-7-9-15(10-8-14)21-12-17(20)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYZBZRGRXYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone , with CAS number 894041-08-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H18ClN5OS

- Molecular Weight : 435.93 g/mol

- Structure : The compound features a thioether linkage and a quinoline moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of 2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has been investigated in various contexts, particularly its potential as an anti-cancer agent and its effects on different cellular pathways.

Antiproliferative Activity

Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.

- HeLa (cervical cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer potential.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : It has been shown to interfere with key signaling pathways mediated by protein kinases, which are crucial for cell proliferation and survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been noted, contributing to oxidative stress and subsequent cellular damage in tumor cells.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 13.3 | |

| Antiproliferative | HeLa | 10.5 | |

| Apoptosis Induction | Various | N/A |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Study on Anticancer Properties : A comprehensive study evaluated the cytotoxic effects of various derivatives of quinoline compounds, including the target compound. Results indicated that modifications to the structure could enhance potency against specific cancer types.

- Mechanistic Studies : Research highlighted the role of this compound in modulating apoptotic pathways through caspase activation and mitochondrial membrane potential disruption, reinforcing its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Ethanone Core

1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone

- Structure: Replaces the dihydroquinoline with a phenyl-substituted isoquinoline.

- Properties: Higher molecular weight (378.86 g/mol) and distinct crystal packing due to dihedral angles (11.73° and 66.07° between isoquinoline and aromatic rings). Stabilized by C–H···O hydrogen bonds, suggesting solid-state stability .

- Bioactivity: Not explicitly reported, but thioether derivatives are common intermediates for sulfoxide synthesis in asymmetric catalysis .

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone

- Structure : Substitutes the 4-chlorophenylthio group with a 4-methoxyphenyl group.

- Commercially available (CAS 321973-33-5) .

AR54: 2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Heterocyclic Modifications

2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

- Structure: Features a thieno[2,3-d]pyrimidinyl group and dimethoxy-substituted dihydroisoquinoline.

- Properties: Higher molecular weight (512.0 g/mol) and complexity (XLogP3 = 5.7), suggesting enhanced lipophilicity and target specificity. Potential applications in kinase inhibition due to the pyrimidine scaffold .

2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Structure: Replaces the thioether with a benzothiazole-methylamino group.

- Bioactivity: Benzothiazoles are known for antimicrobial and antitumor activities, suggesting this derivative may target DNA topoisomerases or microtubules .

Functional Group Replacements

2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one

- Structure : Replaces the thioether with a hydroxyl group.

- Properties : Participates in hydrogen bonding, improving aqueous solubility but reducing metabolic stability. Exhibits antimicrobial and antitumor activities .

1-(3,4-Dimethoxyphenyl)-2-(phenylthio)ethanone

- Structure: Substitutes the dihydroquinoline with a dimethoxyphenyl group.

- Used in Hoesch reactions for flavonoid synthesis .

Research Implications

- Medicinal Chemistry: The target compound’s balance of lipophilicity (chlorophenylthio) and rigidity (dihydroquinoline) makes it a versatile scaffold for optimizing pharmacokinetic properties. Analogues with heterocyclic substitutions (e.g., thienopyrimidinyl) show promise in targeting specific enzymes or receptors .

- Synthetic Methodology : Alkylation of thiols remains a robust strategy for thioether synthesis, though alternative routes (e.g., oxidative coupling) could improve yields for complex derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.